![molecular formula C15H11N3S B293004 11-thioxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293004.png)
11-thioxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-thioxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is known for its unique structure, which makes it a promising candidate for drug development, particularly in the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 11-thioxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is not fully understood. However, studies have shown that the compound exhibits its biological activity by inhibiting various enzymes and signaling pathways that are involved in disease progression. It has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects
Studies have shown that 11-thioxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile exhibits various biochemical and physiological effects. The compound has been shown to have anti-inflammatory and antioxidant properties, which can help reduce oxidative stress and inflammation in the body. It has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 11-thioxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile in lab experiments include its unique structure, which makes it a promising candidate for drug development. The compound has also been shown to exhibit various biological activities, making it a useful tool for studying disease progression and treatment. However, the limitations of using the compound in lab experiments include its complex synthesis process and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 11-thioxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile. One direction is to further investigate the compound's mechanism of action and its potential applications in drug development. Another direction is to explore the compound's potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, future studies could focus on improving the synthesis process of the compound to increase its availability for further research.
In conclusion, 11-thioxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a promising compound with unique properties that make it a useful tool for scientific research. Its potential applications in drug development and disease treatment make it a popular subject for further investigation. However, further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
Synthesemethoden
The synthesis of 11-thioxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile involves a multistep process that requires the use of various reagents and catalysts. The most common method of synthesis involves the reaction of 2-aminobenzimidazole with various aldehydes and ketones in the presence of a catalytic amount of acetic acid. The resulting product is then subjected to further reactions to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
The unique structure of 11-thioxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile has made it a popular compound for scientific research. The compound has been studied extensively for its potential applications in drug development, particularly in the treatment of cancer. It has also been investigated for its anti-inflammatory and antioxidant properties.
Eigenschaften
Molekularformel |
C15H11N3S |
---|---|
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
16-sulfanylidene-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15)-pentaene-10-carbonitrile |
InChI |
InChI=1S/C15H11N3S/c16-8-11-9-4-3-5-10(9)15(19)18-13-7-2-1-6-12(13)17-14(11)18/h1-2,6-7,17H,3-5H2 |
InChI-Schlüssel |
MYVOKMUBVIQRTI-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C(=S)N3C4=CC=CC=C4NC3=C2C#N |
Kanonische SMILES |
C1CC2=C(C1)C(=S)N3C4=CC=CC=C4NC3=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.